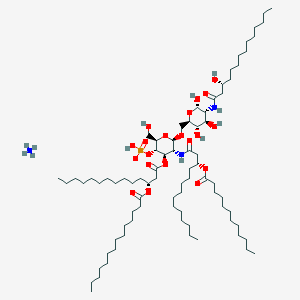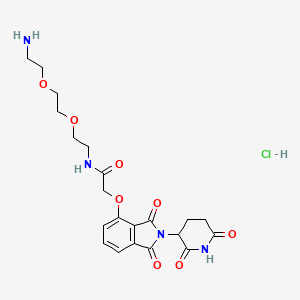
(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid
Vue d'ensemble
Description
“(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H11NO4S. Its average mass is 253.274 Da and its monoisotopic mass is 253.040878 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid” include a molecular weight of 222.19 g/mol, a monoisotopic mass of 222.05282342 g/mol, and a complexity of 288 .
Applications De Recherche Scientifique
Thiazolidinone Synthesis and Biological Potential
Synthetic Pathways : Thiazolidinones, including compounds similar to (4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid, have been synthesized through various methods, demonstrating the compound's utility as a precursor in the creation of biologically active molecules. For instance, Masteloto et al. (2015) described a one-pot synthesis method for creating 2-aryl-3-(benzo[d][1,3]dioxol-5-yl)thiazolidin-4-ones, highlighting the combination of thiazolidinone and 1,3-benzodioxole moieties, which are considered significant for biological activity (Masteloto et al., 2015).
Antimicrobial and Analgesic Activities : The thiazolidinone derivatives have been extensively studied for their antimicrobial and analgesic properties. For example, Bhovi et al. (2010) synthesized thiazolidinone derivatives and screened them for antimicrobial and analgesic activities, showing that these compounds could serve as potential biological agents (Bhovi et al., 2010).
Anticancer Screening : The search for anticancer agents has also incorporated thiazolidinone derivatives. Shehab and Mouneir (2015) discussed the design, synthesis, and screening of thiazolidin-4-one derivatives for antimicrobial activity and potential anticancer applications, indicating the broad scope of research into the compound's applications (Shehab & Mouneir, 2015).
Green Chemistry Approaches
Eco-Friendly Synthesis : Majid Shaikh et al. (2022) explored the synthesis of 4-thiazolidinone-5-carboxylic acid using a green chemistry approach, emphasizing environmentally friendly and cost-effective methods. This research underscores the importance of sustainable practices in the synthesis of complex molecules (Shaikh et al., 2022).
Structural and Mechanistic Insights
Crystal Structure Analysis : Studies on the crystal structures of thiazolidinone derivatives provide critical insights into their potential interactions and mechanisms of action. Facchinetti et al. (2016) reported on the crystal structures of isomeric thiazolidin-4-one compounds, revealing different roles for oxygen atoms in these structures, which could influence their biological activity (Facchinetti et al., 2016).
Propriétés
IUPAC Name |
(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c13-11(14)7-4-17-10(12-7)6-1-2-8-9(3-6)16-5-15-8/h1-3,7,10,12H,4-5H2,(H,13,14)/t7-,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGXAJCIOOXIGL-PVSHWOEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC3=C(C=C2)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(S1)C2=CC3=C(C=C2)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436948.png)




![3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B1436957.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1436958.png)




![(S,Z)-3-(((1R,3aR,3'R,4R,7aR)-7a-Methyl-1-((R)-6-methylheptan-2-yl)octahydrospiro[indene-4,2'-oxiran]-3'-yl)methylene)-4-methylenecyclohexan-1-ol](/img/structure/B1436968.png)
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1436969.png)
![(3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(benzyloxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d:3,4-d']bis([1,3]dioxole)](/img/structure/B1436970.png)